molecular formula C11H14N2O2 B268707 N-methyl-3-(propanoylamino)benzamide

N-methyl-3-(propanoylamino)benzamide

Cat. No.: B268707
M. Wt: 206.24 g/mol
InChI Key: QVNXLIOIEOOSMW-UHFFFAOYSA-N
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Description

N-methyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a methyl group attached to the nitrogen atom of the benzamide core and a propanoylamino (propionamide) substituent at the 3-position of the aromatic ring.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-methyl-3-(propanoylamino)benzamide

InChI

InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

QVNXLIOIEOOSMW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Acyl Chain Modifications

  • N-[6-(4-methoxyphenyl)ethynylpyridazin-3-yl]-2-(propanoylamino)benzamide (4t): This compound shares the propanoylamino group but substitutes it at the 2-position of the benzamide instead of the 3-position. The addition of a pyridazine ring and ethynyl linkage enhances its planar structure, likely improving binding to kinase targets like FGFR3. Synthesis involves a trimethylaluminum-mediated coupling reaction . Key Difference: Substitution position (2 vs. 3) and extended heterocyclic system.
  • N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide: Features a longer pentanoylamino (valeramide) chain at the 3-position and an ethoxy group on the adjacent phenyl ring. The increased lipophilicity from the pentanoyl group may enhance membrane permeability but reduce aqueous solubility. Reported molecular weight: 340.42 g/mol . Key Difference: Acyl chain length (C5 vs. C3) and ethoxy substituent.
  • N-phenethyl-2-(propanoylamino)-benzamide: Substitutes the propanoylamino group at the 2-position and includes a phenethyl moiety on the benzamide nitrogen. This modification is linked to Rho C modulation in cancer therapeutics, highlighting the role of bulky substituents in target specificity . Key Difference: Nitrogen substituent (phenethyl vs. methyl) and substitution position.

Functional Group Variations

  • 3-Isobutyrylamino-N-[2-(5-methylindol-3-yl)ethyl]-benzamide: Replaces the propanoylamino group with a branched isobutyryl (2-methylpropanoylamino) group. This compound is noted in mass spectrometry databases . Key Difference: Branched acyl chain (isobutyryl vs. linear propanoyl).
  • N-(3-hydroxyphenyl)-3-(propan-2-ylsulfonylamino)benzamide: Substitutes the propanoylamino group with a sulfonamide (propan-2-ylsulfonylamino) at the 3-position. Key Difference: Sulfonamide vs. amide functional group.

Comparative Data Table

Compound Name Substituent Position Acyl Chain/Group Key Functional Groups Biological Activity Reference
N-methyl-3-(propanoylamino)benzamide 3 Propanoyl (C3) Methyl, amide Hypothesized enzyme inhibition N/A
N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide 3 Pentanoyl (C5) Ethoxy, amide Lipophilicity-enhanced binding
N-phenethyl-2-(propanoylamino)-benzamide 2 Propanoyl (C3) Phenethyl, amide Rho C modulation
3-Isobutyrylamino-N-[2-(5-methylindol)ethyl]-benzamide 3 Isobutyryl (branched C4) Indole-ethyl, amide Hydrophobic target interaction

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